

Anagliptin's Effect on Cardiovascular Biomarkers: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Anagliptin*

Cat. No.: *B605506*

[Get Quote](#)

An objective comparison of **anagliptin**'s performance against placebo in modulating key cardiovascular biomarkers, supported by available clinical and preclinical data.

This guide provides a comprehensive analysis of the effects of **anagliptin**, a dipeptidyl peptidase-4 (DPP-4) inhibitor, on crucial cardiovascular biomarkers. Direct placebo-controlled clinical trial data for **anagliptin** across a full panel of these markers is limited. Therefore, this comparison synthesizes findings from an active-comparator clinical trial, meta-analyses of the DPP-4 inhibitor class versus placebo, and preclinical studies to offer a broad perspective for researchers, scientists, and drug development professionals.

Clinical Data Summary

Direct clinical evidence for **anagliptin**'s effect on inflammatory biomarkers comes from a sub-analysis of the Randomized Evaluation of **Anagliptin** vs Sitagliptin On low-density lipoprotein cholesterol in diabetes (REASON) Trial. This study compared **anagliptin** to another DPP-4 inhibitor, sitagliptin, not a placebo.

Table 1: **Anagliptin** vs. Sitagliptin - Changes in Inflammatory Biomarkers (REASON Trial Sub-analysis)[1][2][3]

Biomarker	Anagliptin (200 mg/day)	Sitagliptin (50 mg/day)	Duration	Outcome
hs-CRP	No significant change from baseline	No significant change from baseline	52 weeks	No significant difference between groups
IL-6	No significant change from baseline	No significant change from baseline	52 weeks	No significant difference between groups

Note: The REASON trial was a multicenter, randomized, open-label, active-controlled, parallel-group trial. The presented data is from a sub-analysis focusing on inflammatory markers.[\[1\]](#)

To provide a placebo-controlled context, the following table summarizes data from meta-analyses of the broader DPP-4 inhibitor class (primarily including sitagliptin and vildagliptin). It is important to note that these findings may not be directly extrapolated to **anagliptin**.

Table 2: DPP-4 Inhibitors vs. Placebo - Changes in Cardiovascular Biomarkers (Meta-analysis Data)

Biomarker	DPP-4 Inhibitors	Placebo	Duration	Outcome (Weighted Mean Difference)
Adiponectin	Increased levels	---	≥ 12 weeks	+0.74 µg/mL [4] [5] [6] [7]
hs-CRP	Decreased levels	---	Not specified	-0.86 mg/L [8] [9] [10]

Experimental Protocols

REASON Trial Sub-analysis on Inflammatory Markers

- Trial Design: A multicenter, randomized, open-label, active-controlled, parallel-group trial.[\[1\]](#)

- Participants: 353 patients with type 2 diabetes, dyslipidemia, and existing atherosclerotic vascular lesions who were being treated with statins.[1]
- Intervention: Patients were randomized to receive either **anagliptin** 200 mg per day (100 mg twice daily) or sitagliptin 50 mg per day for 52 weeks.[2][3][11]
- Biomarker Measurement: High-sensitivity C-reactive protein (hs-CRP) and interleukin-6 (IL-6) were measured at baseline and after 52 weeks of treatment.[1][3]
- Statistical Analysis: Changes in inflammatory markers were calculated as the difference between baseline and 52-week values.

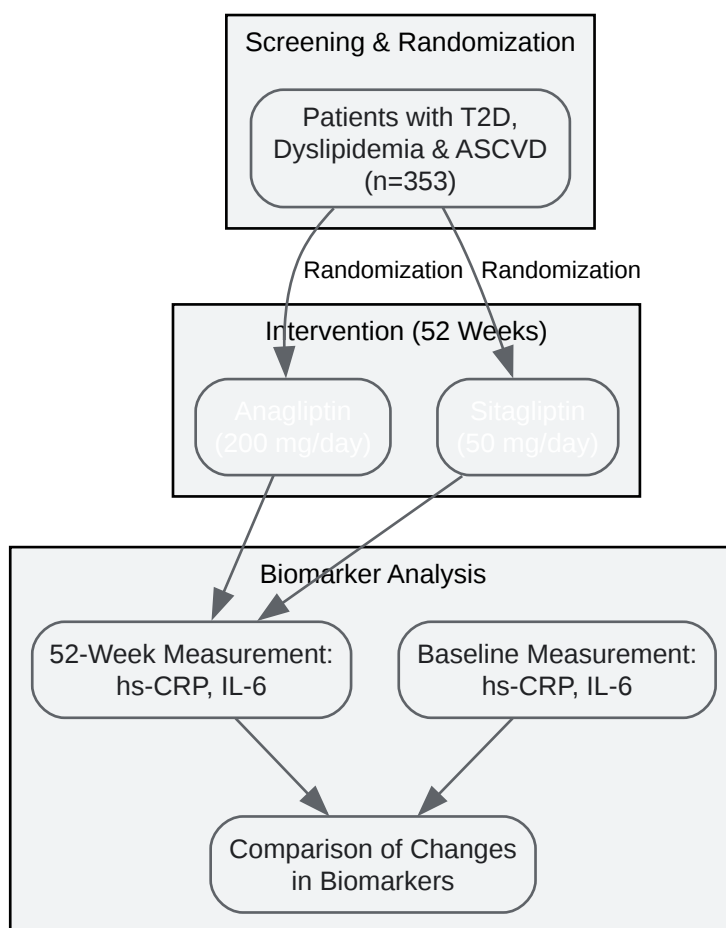
Meta-analysis of DPP-4 Inhibitors vs. Placebo on Adiponectin

- Study Selection: A systematic review and meta-analysis of eight randomized controlled trials (RCTs) investigating the impact of DPP-4 inhibitors (vildagliptin and sitagliptin) on plasma adiponectin concentrations.[4]
- Data Synthesis: A random-effects model and the generic inverse variance method were used to calculate the weighted mean difference (WMD) in adiponectin levels between the DPP-4 inhibitor and placebo groups.[4]

Meta-analysis of DPP-4 Inhibitors vs. Placebo on C-reactive Protein

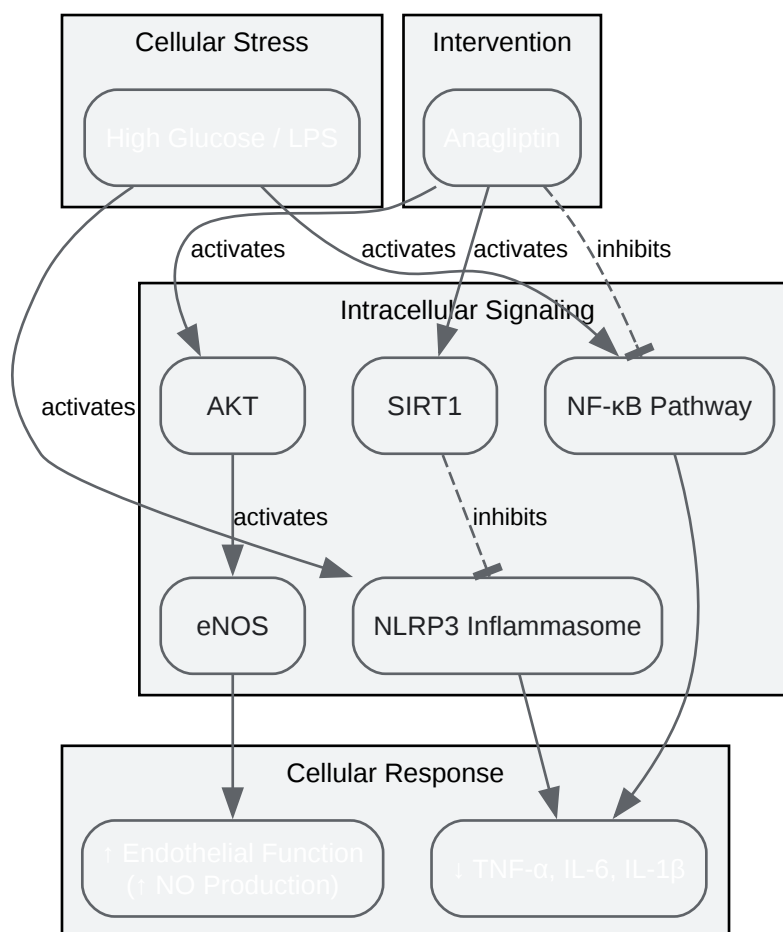
- Study Selection: A systematic review and meta-analysis of sixteen randomized controlled trials with 1607 patients with type 2 diabetes.[8]
- Data Synthesis: A random-effects model was used for quantitative data analysis to determine the pooled difference in serum CRP concentrations between DPP-4 inhibitor and placebo groups.[8]

Mandatory Visualizations



[Click to download full resolution via product page](#)

REASON Trial Sub-analysis Workflow



[Click to download full resolution via product page](#)

Proposed Signaling Pathway of **Anagliptin**

Discussion of Findings

Inflammatory Markers (hs-CRP, TNF-α, IL-6)

The most direct clinical evidence from the REASON trial sub-analysis indicates that **anagliptin**, over a 52-week period, did not significantly alter levels of hs-CRP and IL-6 when compared to sitagliptin in patients already on statin therapy.^{[1][2][3]} This suggests that in this patient population with established cardiovascular disease, the anti-inflammatory effects of **anagliptin** may be neutral or not superior to another DPP-4 inhibitor. However, a meta-analysis of the DPP-4 inhibitor class did show a significant, albeit modest, reduction in CRP levels compared to placebo.^{[8][9][10]}

Preclinical studies offer a contrasting view, demonstrating that **anagliptin** can directly suppress the production of pro-inflammatory cytokines, including TNF- α and IL-6.[12] In vitro models have shown that **anagliptin** can inhibit the NF- κ B signaling pathway, a key regulator of inflammation.[12] This discrepancy between preclinical and clinical findings may be due to the complex inflammatory milieu in patients with long-standing diabetes and cardiovascular disease, or the concurrent use of medications like statins which also have anti-inflammatory properties.

Adiponectin

There is no direct clinical data from placebo-controlled trials on the effect of **anagliptin** on adiponectin. However, a meta-analysis of other DPP-4 inhibitors (sitagliptin and vildagliptin) found a significant increase in adiponectin levels compared to placebo.[4][5][6][7] Adiponectin is an adipokine with anti-inflammatory and insulin-sensitizing properties, and its elevation is generally considered beneficial for cardiovascular health. Whether **anagliptin** shares this effect remains to be confirmed in dedicated clinical trials.

Endothelial Function

Preclinical evidence strongly suggests a protective role for **anagliptin** in endothelial function. Studies on human umbilical vein endothelial cells (HUVECs) have shown that **anagliptin** can ameliorate high glucose-induced endothelial dysfunction.[13][14][15] The proposed mechanism involves the activation of SIRT1, which in turn inhibits the NLRP3 inflammasome, a key component of the inflammatory response that can lead to endothelial damage.[13][15][16] Additionally, **anagliptin** has been shown to modulate the AKT/eNOS pathway, which can lead to increased nitric oxide (NO) production, a critical factor in maintaining vascular health.[12]

Conclusion

The available evidence on the effects of **anagliptin** on cardiovascular biomarkers presents a mixed but promising picture. While a large-scale, placebo-controlled clinical trial in a diverse population is needed for definitive conclusions, the current data suggests the following:

- **Inflammatory Markers:** In a clinical setting with an active comparator, **anagliptin** showed a neutral effect on hs-CRP and IL-6.[1][2][3] However, the broader class of DPP-4 inhibitors

has been associated with a reduction in CRP versus placebo.[8][9][10] Preclinical data support a direct anti-inflammatory action of **anagliptin**. [12]

- Adiponectin: Based on class-effect data, it is plausible that **anagliptin** may increase adiponectin levels, which would be a favorable cardiovascular effect. [4][5][6][7]
- Endothelial Function: Strong preclinical evidence points towards a protective effect of **anagliptin** on the endothelium, mediated through anti-inflammatory and pro-vasodilatory pathways. [12][13][14][15][16]

For researchers and drug development professionals, these findings highlight the need for further investigation into the pleiotropic cardiovascular effects of **anagliptin**. Future studies should aim to bridge the gap between the promising preclinical data and the current clinical evidence, particularly through placebo-controlled trials that can definitively delineate the impact of **anagliptin** on a comprehensive panel of cardiovascular biomarkers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Effect of Anagliptin versus Sitagliptin on Inflammatory Markers: Sub-Analysis from the REASON Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Anagliptin versus Sitagliptin on Inflammatory Markers: Sub-Analysis from the REASON Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Dipeptidyl Peptidase-4 Inhibitors on Plasma Adiponectin: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Impact of dipeptidyl peptidase-4 inhibitors on serum adiponectin: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of dipeptidyl-peptidase-4 inhibitors on C-reactive protein in patients with type 2 diabetes: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of dipeptidyl-peptidase-4 inhibitors on C-reactive protein in patients with type 2 diabetes: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Anagliptin versus Sitagliptin on Renal Function: Subanalyzes from the REASON Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anagliptin alleviates lipopolysaccharide-induced inflammation, apoptosis and endothelial dysfunction of lung microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anagliptin ameliorates high glucose- induced endothelial dysfunction via suppression of NLRP3 inflammasome activation mediated by SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of anagliptin on the stress induced accelerated senescence of human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
- 16. Roles and Mechanisms of Dipeptidyl Peptidase 4 Inhibitors in Vascular Aging - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Anagliptin's Effect on Cardiovascular Biomarkers: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605506#anagliptin-s-effect-on-cardiovascular-biomarkers-versus-placebo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com